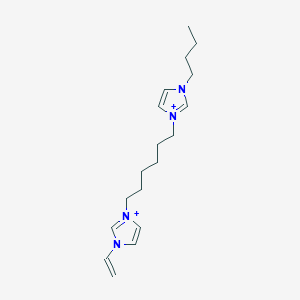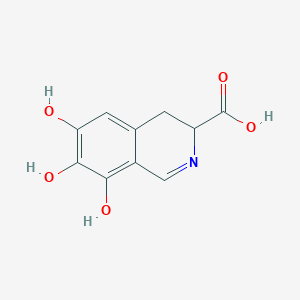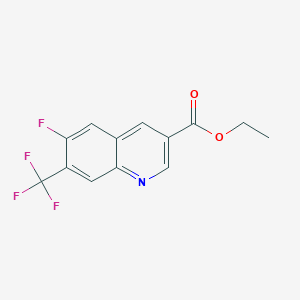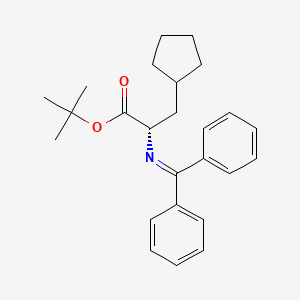![molecular formula C31H19Br2N B14804113 2',7'-dibromo-10-phenyl-spiro[acridine-9(10H),9'-[9H]fluorene]](/img/structure/B14804113.png)
2',7'-dibromo-10-phenyl-spiro[acridine-9(10H),9'-[9H]fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] is a complex organic compound known for its unique spiro structure, which consists of two rings connected through a single atom
Vorbereitungsmethoden
The synthesis of 2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] typically involves multi-step organic reactions. One common method includes the bromination of 10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions .
Analyse Chemischer Reaktionen
2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran .
Wissenschaftliche Forschungsanwendungen
2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on proteins or other biomolecules, influencing their activity. The bromine atoms can also participate in halogen bonding, further stabilizing these interactions .
Vergleich Mit ähnlichen Verbindungen
Compared to other spiro compounds, 2’,7’-dibromo-10-phenyl-spiro[acridine-9(10H),9’-[9H]fluorene] stands out due to its dibromo substitution, which enhances its reactivity and potential applications. Similar compounds include:
- 2’-bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene]
- 10-phenyl-10H-spiro[acridine-9,9’-fluorene]
- Spiro[acridine-9(10H),9’-[9H]fluorene]-2,7-diamine, N2,N2,N7,N7-tetrakis(4-methoxyphenyl)-10-phenyl-
These compounds share the spiro structure but differ in their substituents, leading to variations in their chemical properties and applications .
Eigenschaften
Molekularformel |
C31H19Br2N |
|---|---|
Molekulargewicht |
565.3 g/mol |
IUPAC-Name |
2',7'-dibromo-10-phenylspiro[acridine-9,9'-fluorene] |
InChI |
InChI=1S/C31H19Br2N/c32-20-14-16-23-24-17-15-21(33)19-28(24)31(27(23)18-20)25-10-4-6-12-29(25)34(22-8-2-1-3-9-22)30-13-7-5-11-26(30)31/h1-19H |
InChI-Schlüssel |
GBCGHKRPIHYRJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C52)C6=C(C=CC(=C6)Br)C7=C4C=C(C=C7)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-methoxyphenoxy)-N-[3-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B14804037.png)
![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)








![Phosphonic acid, P-[[7-[2-[[7-[(aminosulfinyl)difluoromethyl]-6-bromo-2-naphthalenyl]methyl]-2-(1H-benzotriazol-1-yl)-3-oxo-3-phenylpropyl]-3-bromo-2-naphthalenyl]difluoromethyl]-](/img/structure/B14804094.png)
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14804098.png)
